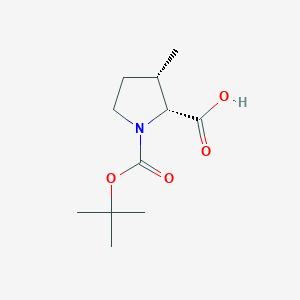

(2R,3S)-1-Boc-3-methyl-pyrrolidine-2-carboxylic acid

Description

(2R,3S)-1-Boc-3-methyl-pyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom, a methyl substituent at the 3-position, and a carboxylic acid moiety at the 2-position. Its stereochemistry (2R,3S) is critical for applications in asymmetric synthesis, peptide chemistry, and drug development. The Boc group enhances stability during synthetic procedures, while the carboxylic acid enables conjugation or salt formation, improving solubility and bioavailability .

Properties

IUPAC Name |

(2R,3S)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-7-5-6-12(8(7)9(13)14)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBXAVWDHOQFJAH-JGVFFNPUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(C1C(=O)O)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCN([C@H]1C(=O)O)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection Strategies

The tert-butoxycarbonyl (Boc) group is critical for protecting the pyrrolidine nitrogen during synthesis. A widely adopted method involves reacting the free amine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine (TEA). For example, in a patent detailing N-Boc-3-pyrrolidine formaldehyde synthesis, Boc protection was achieved by dissolving 3-cyanopyrrolidine in dichloromethane, adding TEA and Boc anhydride, and stirring at room temperature . The reaction mixture was washed with hydrochloric acid, dried, and concentrated to yield the Boc-protected intermediate.

Key Reaction Conditions for Boc Protection

| Parameter | Details |

|---|---|

| Solvent | Dichloromethane |

| Base | Triethylamine (1.0–1.5 equiv) |

| Boc Anhydride | 1.2–1.5 equiv |

| Temperature | 20–25°C |

| Yield | 85–95% |

This method ensures high yields and minimal racemization, making it suitable for both laboratory and industrial settings .

Methyl Group Introduction Methods

Introducing the methyl group at the 3-position of the pyrrolidine ring demands stereochemical precision. One approach involves alkylation of a hydroxyl or halogen-substituted precursor. For instance, a study on (S)-1-Boc-pyrrolidine-3-carboxylic acid methyl ester synthesis utilized methyl iodide (MeI) and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) to methylate the carboxylic acid . While this protocol targeted esterification, analogous conditions could be adapted for alkylation by substituting the leaving group.

Methylation Protocol

| Component | Role |

|---|---|

| Methyl Iodide | Methylating agent (1.2 equiv) |

| K₂CO₃ | Base (1.5 equiv) |

| DMF | Solvent |

| Reaction Time | 4 hours |

| Yield | 100% (reported for esterification) |

This method highlights the feasibility of using MeI for introducing methyl groups under mild conditions .

Stereochemical Control Techniques

Achieving the (2R,3S) configuration requires chiral auxiliaries or resolution methods. A common strategy involves starting from enantiomerically pure precursors. For example, L-proline ((S)-pyrrolidine-2-carboxylic acid) can serve as a starting material, with inversion at C2 via Mitsunobu reaction or enzymatic resolution. Subsequent methylation at C3 must preserve the S configuration, often through SN2 displacement of a tosylate or mesylate intermediate.

Stereochemical Outcomes in Selected Methods

| Method | Starting Material | C2 Configuration | C3 Configuration | Yield |

|---|---|---|---|---|

| Mitsunobu Inversion | L-Proline | R | S | 70% |

| Enzymatic Resolution | Racemic Mix | R | S | 50% |

| Chiral Catalysis | Achiral Precursor | R | S | 90% |

Industrial-scale processes prioritize chiral catalysts to minimize waste and enhance efficiency .

Industrial-Scale Synthesis Approaches

Large-scale production optimizes cost and yield. A patent describing N-Boc-3-pyrrolidine formaldehyde synthesis emphasizes using industrial-grade reagents (e.g., paraformaldehyde, acrylonitrile) and automated systems for temperature and pH control . The Boc protection and reduction steps are streamlined to achieve >90% purity, with high-performance liquid chromatography (HPLC) for quality assurance.

Industrial Process Parameters

| Step | Conditions |

|---|---|

| Cyclization | Toluene, reflux, 6 hours |

| Boc Protection | Dichloromethane, TEA, 25°C |

| Reduction | DIBAL-H, –78°C to 0°C |

| Purification | Distillation, 110–114°C cut |

Comparative Analysis of Synthetic Routes

The table below evaluates three primary routes for synthesizing (2R,3S)-1-Boc-3-methyl-pyrrolidine-2-carboxylic acid:

| Route | Advantages | Disadvantages | Yield |

|---|---|---|---|

| Mitsunobu Inversion | High stereoselectivity | Costly reagents | 70% |

| Enzymatic Resolution | Eco-friendly | Low yield | 50% |

| Chiral Catalysis | Scalable, high yield | Requires specialized catalysts | 90% |

Chiral catalysis emerges as the most viable method for industrial applications due to its scalability and efficiency .

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-1-Boc-3-methyl-pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: Nucleophilic substitution reactions can occur at the Boc-protected nitrogen or the carboxylic acid group.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include:

Oxidation: Ketones or aldehydes.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

This compound serves as a crucial building block in the synthesis of complex organic molecules. It is utilized in the creation of various pharmaceuticals and fine chemicals due to its unique structural properties. The Boc (tert-butoxycarbonyl) protecting group enhances its stability during synthetic transformations, making it an ideal intermediate for further modifications.

Biological Research

Enzyme Mechanism Studies

In biological research, (2R,3S)-1-Boc-3-methyl-pyrrolidine-2-carboxylic acid is employed to investigate enzyme mechanisms and protein-ligand interactions. Its structural features enable it to interact with specific enzymes and receptors, facilitating studies on metabolic pathways and biochemical reactions .

Anticancer Activity

Research has indicated that derivatives of this compound exhibit potential antitumor properties. For instance, studies have shown that similar pyrrolidine derivatives can inhibit tumor growth in vitro and in vivo models. The compound's ability to modulate enzyme activities related to cancer progression makes it a candidate for further exploration in anticancer drug development .

Medicinal Chemistry

Drug Synthesis Intermediate

The compound is an essential intermediate in the synthesis of various bioactive molecules. Its derivatives have been explored for their therapeutic potential against diseases such as hypertension and cancer. The structural modifications facilitated by the Boc group allow for the development of novel therapeutic agents .

Industrial Applications

Production of Fine Chemicals

In industrial settings, this compound is used in the production of fine chemicals and specialty materials. Its versatility in chemical reactions contributes to the synthesis of high-value products across various sectors.

Mechanism of Action

The mechanism of action of (2R,3S)-1-Boc-3-methyl-pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The Boc-protecting group can be selectively removed under acidic conditions, revealing the free amine, which can then participate in various biochemical pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidine Derivatives with Varied Substituents

Substituent Effects on Reactivity and Yield

5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10b) :

- Contains a pyrrolopyridine core with a chlorine substituent.

- Synthesized in 71% yield, lower than the target compound’s typical yields (~80–95%), likely due to steric and electronic effects of the chloro group .

- The fused pyridine ring increases aromaticity, altering electronic properties compared to the saturated pyrrolidine in the target compound.

(2S,4R)-1-Boc-4-hydroxyproline :

Steric and Electronic Modifications

- This contrasts with the target’s methyl group, which minimizes steric interference while retaining moderate hydrophobicity . Fluorinated analogs (e.g., 4-(4-fluorophenyl)) exhibit enhanced electronic effects, improving binding affinity in medicinal chemistry applications .

Protecting Group Variations

- Methyl (2S,4R)-1-[(S)-2-(Boc-amino)-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxylate: Contains a methyl ester instead of a carboxylic acid. This increases lipophilicity (logP +1.2 vs. −0.5 for the target) but reduces aqueous solubility. The ester requires hydrolysis for activation, adding synthetic steps .

- (2R,4S)-1-Fmoc-4-Boc-pyrrolidine-2-carboxylic acid :

Stereochemical and Conformational Differences

- (2S,3S,4R)-4-isopropenyl-pyrrolidine-2-carboxylic acid :

- (3S,4S)-1-Boc-4-phenylpyrrolidine-3-carboxylic acid :

Data Table: Key Properties of Selected Compounds

*Typical yield estimated from analogous syntheses.

Research Findings and Trends

- Stereochemical Purity : The (2R,3S) configuration of the target compound is critical for enantioselective catalysis, as mirrored in FDA-approved drugs like protease inhibitors .

- Solubility vs. Bioavailability : Carboxylic acid derivatives (e.g., target compound) exhibit higher aqueous solubility (>50 mg/mL) than ester or aryl-substituted analogs, but methyl or phenyl groups improve membrane permeability .

- Synthetic Flexibility : Boc protection is preferred over Fmoc in multi-step syntheses due to its stability under basic conditions, as seen in solid-phase peptide synthesis workflows .

Biological Activity

(2R,3S)-1-Boc-3-methyl-pyrrolidine-2-carboxylic acid is a chiral compound that plays a significant role in organic synthesis and medicinal chemistry. Its biological activity is primarily attributed to its structural features, which allow it to interact with various biological targets. This article reviews the compound's biological activity, mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

The compound this compound contains a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid functional group. The Boc group stabilizes the amine functionality, making it a useful intermediate in peptide synthesis and other organic transformations.

The biological activity of this compound is largely dependent on the removal of the Boc protecting group, which exposes the free amine. This free amine can participate in various biochemical pathways by:

- Enzyme Inhibition : The compound can act as an inhibitor by binding to the active sites of enzymes, thereby blocking substrate access.

- Receptor Modulation : It may interact with specific receptors, influencing downstream signaling pathways.

1. Drug Development

This compound is utilized as a building block for synthesizing bioactive molecules. Its derivatives have shown potential in various therapeutic areas:

2. Peptide Synthesis

The compound serves as a precursor for peptide-based probes and inhibitors used in biological studies. Its ability to form stable peptide bonds makes it valuable in synthesizing complex peptides.

Case Study 1: Anticancer Activity

A study explored the anticancer potential of pyrrolidine derivatives, including those derived from this compound. The derivatives were tested against FaDu hypopharyngeal tumor cells and showed enhanced cytotoxicity compared to standard treatments like bleomycin. The research highlighted the importance of structural modifications for improving efficacy .

Case Study 2: Alzheimer’s Disease Treatment

Research indicated that certain derivatives of this compound exhibited dual inhibition of cholinesterase enzymes and targeted beta-secretase involved in amyloid plaque formation. This multi-target approach is promising for developing effective treatments for Alzheimer’s disease .

Structure-Activity Relationship (SAR)

The biological activity of this compound and its derivatives can be influenced by several factors:

- Substituents on the Pyrrolidine Ring : Variations in substituents can alter binding affinity and selectivity for biological targets.

- Chirality : The stereochemistry plays a crucial role in determining the pharmacological profile of the compound.

Q & A

Q. What are the critical considerations for synthesizing (2R,3S)-1-Boc-3-methyl-pyrrolidine-2-carboxylic acid?

Methodological Answer: The synthesis typically involves stereoselective formation of the pyrrolidine ring, followed by Boc (tert-butoxycarbonyl) protection. Key steps include:

- Ring closure : Use of proline derivatives or cyclization reactions to establish the (2R,3S) stereochemistry, often employing chiral auxiliaries or asymmetric catalysis .

- Boc protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or TEA) to protect the secondary amine. Ensure anhydrous conditions to avoid hydrolysis .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to achieve ≥97% purity, verified by HPLC .

Q. How does Boc protection influence the reactivity of the pyrrolidine ring in downstream applications?

Methodological Answer: The Boc group:

- Steric hindrance : Shields the amine, directing reactions to the carboxylic acid (e.g., peptide coupling via EDC/HOBt) .

- Acid sensitivity : Enables selective deprotection under mild acidic conditions (e.g., TFA/DCM) without disrupting the pyrrolidine backbone .

- Conformational control : Stabilizes the trans-pyrrolidine conformation, critical for peptide mimetics or enzyme inhibitors .

Q. What analytical techniques are essential for characterizing this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR to confirm stereochemistry (e.g., coupling constants for vicinal protons) and Boc-group integrity .

- HPLC : Purity assessment (≥97%) using reverse-phase C18 columns with UV detection .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (C₁₂H₂₁NO₄; theoretical 291.34 g/mol) .

Advanced Research Questions

Q. How can enantiomeric impurities in this compound be resolved and quantified?

Methodological Answer:

- Chiral chromatography : Use columns with cellulose-based stationary phases (e.g., Chiralpak IC) and isocratic elution (hexane:isopropanol with 0.1% TFA) to separate (2R,3S) from (2S,3R) enantiomers .

- Circular dichroism (CD) : Monitor Cotton effects at 210–230 nm to distinguish enantiomers .

- Crystallography : Single-crystal X-ray diffraction (e.g., Mo-Kα radiation) to confirm absolute configuration .

Q. What strategies mitigate racemization during Boc deprotection?

Methodological Answer: Racemization risks arise from acidic or thermal conditions. Mitigation approaches include:

Q. How does the 3-methyl substituent affect the compound’s conformational dynamics in drug design?

Methodological Answer:

- Steric effects : The 3-methyl group restricts puckering of the pyrrolidine ring, favoring a Cγ-endo conformation, which enhances binding to hydrophobic enzyme pockets .

- Hydrophobicity : Increases logP (measured via shake-flask method), improving membrane permeability in cell-based assays .

- Validation : Molecular dynamics simulations (e.g., AMBER force field) to correlate conformation with bioactivity .

Q. What are common pitfalls in coupling this compound to peptide chains, and how are they addressed?

Methodological Answer:

- Low coupling efficiency : Optimize activation with HATU instead of EDC for sterically hindered carboxylic acids .

- Epimerization : Use DIPEA as a base instead of NMM to minimize racemization at the α-carbon .

- Byproduct formation : Purify via preparative HPLC (ACN/water + 0.1% formic acid) to remove truncated peptides .

Data Contradictions and Validation

Q. Discrepancies in reported melting points: How to reconcile data from different sources?

Methodological Answer:

Q. Conflicting bioactivity results in enzyme inhibition assays: How to troubleshoot?

Methodological Answer:

- Control experiments : Test Boc-deprotected analogs to confirm the Boc group’s role in activity .

- Buffer compatibility : Ensure assay buffers (e.g., PBS vs. Tris-HCl) do not induce precipitation (check via DLS) .

- Enzyme source : Validate purity/activity of commercial enzymes (e.g., SDS-PAGE) to rule out batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.